molecular formula C14H13BrN2O2 B1529405 4-(4-bromo-2-methylphenoxy)-N-methylpyridine-2-carboxamide CAS No. 1474063-45-0

4-(4-bromo-2-methylphenoxy)-N-methylpyridine-2-carboxamide

Cat. No.: B1529405
CAS No.: 1474063-45-0
M. Wt: 321.17 g/mol
InChI Key: WKUUAJNLPLEZKG-UHFFFAOYSA-N
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Description

4-(4-Bromo-2-methylphenoxy)-N-methylpyridine-2-carboxamide is a pyridine-based carboxamide derivative characterized by a phenoxy substituent at the 4-position of the pyridine ring. The phenoxy group is further substituted with a bromine atom at the para position and a methyl group at the ortho position.

Properties

IUPAC Name

4-(4-bromo-2-methylphenoxy)-N-methylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O2/c1-9-7-10(15)3-4-13(9)19-11-5-6-17-12(8-11)14(18)16-2/h3-8H,1-2H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKUUAJNLPLEZKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)OC2=CC(=NC=C2)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(4-bromo-2-methylphenoxy)-N-methylpyridine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and receptor binding. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bromo-substituted aromatic ring, a pyridine moiety, and a carboxamide functional group. These structural elements contribute to its chemical reactivity and biological interactions.

The biological activity of 4-(4-bromo-2-methylphenoxy)-N-methylpyridine-2-carboxamide is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may modulate signaling pathways involved in various cellular processes such as proliferation, apoptosis, and differentiation.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes, which can alter metabolic pathways.
  • Receptor Binding : It may bind to specific receptors, influencing physiological responses.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of related compounds in the pyridine series. For instance, compounds similar to 4-(4-bromo-2-methylphenoxy)-N-methylpyridine-2-carboxamide have demonstrated significant activity against antibiotic-resistant strains of bacteria, such as ESBL-producing E. coli.

CompoundZone of Inhibition (mm)MIC (mg/mL)MBC (mg/mL)
4a13 ± 22030
4c15 ± 21525

These results indicate that modifications in the molecular structure can enhance antibacterial efficacy against resistant strains .

Enzyme Inhibition Studies

The compound has been investigated for its potential as an enzyme inhibitor. Its interaction with specific enzymes can lead to significant changes in their activity, which is crucial for developing therapeutic agents targeting diseases linked to enzyme dysfunction.

Case Studies

  • In Vitro Studies : A study evaluated the inhibitory effects of various derivatives on bacterial enzymes. The results showed that certain structural modifications led to enhanced binding affinity and inhibitory potency against β-lactamase enzymes, which are critical in antibiotic resistance mechanisms .
  • Molecular Docking Studies : Computational studies have provided insights into the binding interactions between the compound and target enzymes. These studies revealed key residues involved in stabilizing the enzyme-inhibitor complex, suggesting avenues for optimizing bioactivity through structural modifications .

Comparison with Similar Compounds

Regorafenib (4-[4-[[4-Chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]-N-methylpyridine-2-carboxamide)

Structural Differences :

  • Phenoxy Substituent: Regorafenib features a urea-linked 3-fluoro-4-aminophenoxy group connected to a 4-chloro-3-(trifluoromethyl)phenyl moiety, whereas the target compound lacks the urea bridge and fluorine atom, substituting instead with bromine and methyl groups .
  • In contrast, the bromine and methyl groups in the target compound may prioritize hydrophobic interactions .

Functional Implications :

  • Kinase Inhibition : Regorafenib inhibits angiogenic kinases (VEGFR-1/2/3, PDGFRβ) and oncogenic kinases (RET, KIT) due to its urea linkage and fluorine atom. The absence of these features in the target compound suggests divergent kinase selectivity .
  • Solubility and Bioavailability : Regorafenib’s fluorine atom and urea group may improve solubility compared to the bromine-containing target compound, which likely exhibits lower aqueous solubility due to its hydrophobic substituents .
Property Target Compound Regorafenib
Molecular Weight ~400 (estimated) 500.83 (monohydrate)
Key Substituents 4-Bromo-2-methylphenoxy Urea-linked 3-fluoro-4-aminophenoxy, chloro, trifluoromethyl
Solubility Likely low (hydrophobic substituents) Poor in water, soluble in ethanol
Therapeutic Use Not established (structural analog data) Metastatic colorectal cancer, hepatocellular carcinoma

4-(4-Aminophenoxy)-N-Methylpyridine-2-carboxamide

Structural Differences :

  • Phenoxy Group: The amino substituent at the para position replaces the bromine and methyl groups, increasing hydrophilicity .

Functional Implications :

  • Applications: Used as a pharmaceutical intermediate and agrochemical precursor. The amino group enables reactivity in further synthetic modifications, contrasting with the bromine’s role in cross-coupling reactions .
  • Physicochemical Properties : Higher aqueous solubility compared to the brominated target compound due to reduced hydrophobicity .

4-(4-Amino-3-fluorophenoxy)-N-Methylpyridine-2-carboxamide

Structural Differences :

  • Substituents: Combines a fluorine atom at the meta position and an amino group at the para position of the phenoxy ring, differing from the bromine and methyl in the target compound .

Functional Implications :

  • Electronic Effects: Fluorine’s electronegativity may enhance binding to biological targets, while the amino group facilitates hydrogen bonding. The bromine in the target compound may instead contribute to steric bulk and lipophilicity .

N-(4-Bromophenyl)-2-Chloropyridine-4-carboxamide

Structural Differences :

  • Pyridine Substitution: Chlorine at the 2-position of pyridine and a bromophenyl carboxamide group, contrasting with the phenoxy and methyl substitutions in the target compound .

Functional Implications :

  • Reactivity: The bromophenyl group may participate in Suzuki-Miyaura couplings, similar to the bromine in the target compound, but the absence of a phenoxy linkage alters conformational flexibility .

Key Research Findings and Trends

Role of Halogen Substituents : Bromine in the target compound may enhance stability and enable cross-coupling reactions, whereas fluorine in analogs like Regorafenib improves target binding and metabolic resistance .

Impact of Urea Linkages : Regorafenib’s urea bridge is critical for kinase inhibition, a feature absent in the target compound, suggesting divergent mechanisms of action .

Hydrophobicity vs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-bromo-2-methylphenoxy)-N-methylpyridine-2-carboxamide
Reactant of Route 2
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4-(4-bromo-2-methylphenoxy)-N-methylpyridine-2-carboxamide

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